6-(Carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Overview
Description
6-(Carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings. This hybrid structure is known for its diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties . The compound’s ability to form hydrogen bonds makes it a precise pharmacophore with a bioactive profile, allowing specific interactions with various target receptors .
Mechanism of Action
Target of Action
The primary targets of 6-(Carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine are diverse and depend on the specific derivative of the compound. For instance, some derivatives have been found to inhibit Shikimate dehydrogenase , an essential protein for the biosynthesis of the chorismate end product . Other derivatives have shown potential as microtubule inhibitors , causing cell cycle arrest and apoptosis .
Mode of Action
The compound interacts with its targets by binding to their active sites, leading to inhibition of their function. For example, in the case of Shikimate dehydrogenase, the compound binds to the enzyme, inhibiting its activity and disrupting the biosynthesis of chorismate . As a microtubule inhibitor, the compound binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The compound affects several biochemical pathways. In the case of Shikimate dehydrogenase inhibition, it disrupts the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids in bacteria . When acting as a microtubule inhibitor, it disrupts the normal function of microtubules, which are essential for cell division and intracellular transport .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for related 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives .
Result of Action
The result of the compound’s action is dependent on its specific target. Inhibition of Shikimate dehydrogenase can lead to the death of bacteria, making it a potential antitubercular agent . As a microtubule inhibitor, it can cause cell cycle arrest and apoptosis, making it a potential anticancer agent .
Biochemical Analysis
Biochemical Properties
6-(Carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit the activity of shikimate dehydrogenase, an essential protein for the biosynthesis of the chorismate end product . This interaction suggests that this compound may play a role in the regulation of metabolic pathways involving chorismate.
Cellular Effects
The cellular effects of this compound are diverse and depend on the specific cellular context. For instance, it has been found to exhibit cytotoxic activities against certain cancer cell lines . It has also been reported to induce apoptosis in MDA-MB-231 cells, a breast cancer cell line . This suggests that this compound may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. For example, it has been found to inhibit the activity of shikimate dehydrogenase, suggesting that it may exert its effects at the molecular level through enzyme inhibition . Additionally, it has been reported to induce apoptosis in MDA-MB-231 cells, suggesting that it may also exert its effects through changes in gene expression .
Metabolic Pathways
This compound is involved in the metabolic pathway of chorismate biosynthesis, where it inhibits the activity of shikimate dehydrogenase . This suggests that it may interact with enzymes and cofactors involved in this pathway and may have effects on metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of triazole derivatives with thiadiazine derivatives or thiocarbohydrazide . One common method includes the carboxymethylation of triazolothiadiazine with ethyl bromoacetate in the presence of triethylamine or sodium ethoxide in ethanol under conventional heating for 8-10 hours or microwave irradiation for 3 minutes . This method yields 6-ethoxy-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave irradiation for synthesis is noted for its efficiency and higher yield compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions
6-(Carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired product but often involve standard laboratory conditions such as room temperature and atmospheric pressure.
Major Products Formed
The major products formed from these reactions include various substituted triazolothiadiazine derivatives, which exhibit enhanced pharmacological activities .
Scientific Research Applications
6-(Carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has several scientific research applications:
Chemistry: Used as a synthetic intermediate for creating new compounds with potential pharmacological activities.
Biology: Studied for its interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines
Uniqueness
6-(Carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique due to its specific substitution pattern, which enhances its pharmacological profile. The presence of the carboxymethyl and isopropyl groups contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-(3-propan-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2S/c1-5(2)8-10-11-9-13(8)12-6(4-16-9)3-7(14)15/h5H,3-4H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUWQAIKVXTTRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(CS2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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